molecular formula C20H17N5O B2899388 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320417-69-4

4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B2899388
CAS No.: 320417-69-4
M. Wt: 343.39
InChI Key: HORSLSDSHRJGDD-UHFFFAOYSA-N
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Description

4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidinecarbonitrile derivative characterized by a morpholino substituent at the 4-position, a phenyl group at the 6-position, and a 3-pyridinyl moiety at the 2-position. Its molecular formula is C20H17N5O, with a molecular weight of 343.39 g/mol and CAS number 320417-69-4 . The morpholino group enhances solubility and hydrogen-bonding capacity, making it a key pharmacophore in medicinal chemistry. This compound is structurally analogous to kinase inhibitors, where pyrimidine scaffolds are common due to their ability to interact with ATP-binding domains .

Properties

IUPAC Name

4-morpholin-4-yl-6-phenyl-2-pyridin-3-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c21-13-17-18(15-5-2-1-3-6-15)23-19(16-7-4-8-22-14-16)24-20(17)25-9-11-26-12-10-25/h1-8,14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORSLSDSHRJGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2C#N)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-diketones.

    Substitution Reactions: The introduction of the morpholino, phenyl, and pyridinyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cyclization and Functional Group Transformations: Further cyclization and functional group transformations may be necessary to achieve the final structure. These steps often involve the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridinyl and phenyl rings.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: NaH or KOtBu in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell growth, proliferation, and survival.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

  • Molecular Formula : C20H16ClN5O
  • Molecular Weight : 377.84 g/mol
  • CAS : 320417-68-3
  • Key Differences : The phenyl group at the 6-position is substituted with a 4-chlorophenyl moiety.
  • Chlorine substitution may improve lipophilicity, influencing membrane permeability and target binding in hydrophobic pockets.

4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

  • Molecular Formula : C19H17N5
  • Molecular Weight : 315.4 g/mol
  • CAS : 320417-80-9
  • Key Differences: The morpholino group is replaced with an isopropylamino substituent.
  • Impact: Reduced molecular weight (~28 g/mol) and loss of oxygen decrease hydrogen-bonding capacity.

4-(4-Chlorophenyl)-6-(dimethylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

  • Molecular Formula : C19H15ClN5 (estimated)
  • CAS : 1092060-81-5
  • Key Differences: Morpholino is replaced with dimethylamino, and the 6-phenyl is substituted with 4-chlorophenyl.
  • Combined with chlorophenyl, this compound may exhibit dual electronic effects (electron-donating and withdrawing).

Structural and Functional Analysis

Table 1: Comparative Data for Pyrimidinecarbonitrile Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound 4-Morpholino, 6-Phenyl, 2-(3-Py) C20H17N5O 343.39 High solubility (morpholino)
4-(4-Chlorophenyl)-6-morpholino-2-(3-Py) 4-Morpholino, 6-(4-Cl-Ph) C20H16ClN5O 377.84 Increased lipophilicity
4-(Isopropylamino)-6-Phenyl-2-(3-Py) 4-Isopropylamino, 6-Phenyl C19H17N5 315.40 Reduced H-bonding capacity
4-Amino-6-[4-(dimethylamino)phenyl]-2-Ph (4f) 4-Amino, 6-(4-DMA-Ph) C19H18N6 354.41 MP: 162°C; electron-rich core
DICYCLANIL 4,6-Diamino, 2-Cyclopropylamino C8H10N6 190.21 Veterinary drug; diaminopyrimidine

Electronic and Steric Effects

  • Morpholino vs. Alkylamino: Morpholino’s oxygen enables hydrogen-bond acceptor interactions, critical for target binding. Alkylamino groups (e.g., isopropylamino) prioritize steric effects over polarity .
  • Chlorophenyl Substitution : Enhances electrophilicity and may improve stability against metabolic oxidation compared to phenyl .

Physicochemical Properties

  • Melting Points: Compounds with rigid substituents (e.g., 4-Chlorophenyl in ) show higher melting points (>200°C), while amino-substituted analogs (e.g., 4f in ) melt at ~162°C due to reduced crystallinity .
  • Solubility: Morpholino derivatives generally exhibit better aqueous solubility than alkylamino analogs, making them favorable for drug formulation .

Biological Activity

Molecular Formula

  • Chemical Formula : C18H19N5
  • Molecular Weight : 319.38 g/mol

Structure

The compound features a morpholino group, a phenyl ring, a pyridine moiety, and a pyrimidine backbone, which contribute to its diverse biological interactions.

Anticancer Properties

Research indicates that 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation and induce apoptosis.

Case Study: Inhibition of Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)10Cell cycle arrest in the G2/M phase
A549 (Lung Cancer)12Inhibition of PI3K/Akt signaling pathway

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • DNA Intercalation : It may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cellular apoptosis.

Computational Studies

Recent computational studies have utilized molecular docking techniques to predict the binding affinity of this compound with various biological targets. These studies suggest high binding affinities with proteins involved in cancer progression and microbial resistance.

Clinical Implications

While preclinical studies are promising, further clinical trials are necessary to evaluate the safety and efficacy of this compound in humans. Its unique structure allows for modifications that could enhance its biological activity or reduce potential side effects.

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